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Compound of Interest

Compound Name: 4-Chloro-2-iodophenol

Cat. No.: B1583855

An In-Depth Technical Guide to 4-Chloro-2-iodophenol: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2-iodophenol, a
halogenated aromatic compound of significant interest to researchers in organic synthesis and
medicinal chemistry. We will delve into its fundamental properties, molecular structure,
established synthetic protocols, and key reactivity patterns, with a particular focus on its utility
as a versatile building block in the development of complex molecules and potential
pharmaceutical agents.

Core Properties and Identifiers

4-Chloro-2-iodophenol is a polysubstituted phenol featuring both a chlorine and an iodine
atom on the aromatic ring. It typically presents as a white to pale yellow crystalline powder.[1]
Its identity and core physicochemical properties are summarized below.
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Property Value Reference(s)
Molecular Formula CeHaCIIO [1]
Molecular Weight 254.45 g/mol [2]
IUPAC Name 4-chloro-2-iodophenol [2]
CAS Number 71643-66-8 [3]
White to pale yellow crystalline
Appearance [1]
powder
Melting Point 75.0-79.0 °C [3]
. ) 225.1 °C (at 760 mmHg,
Boiling Point ) [3]
Predicted)
Soluble in ethanol, ethers,
Solubility benzene; slightly soluble in [1]
water.
Store in a dark, dry place at
Storage room temperature under an

inert atmosphere.

Molecular Structure and Spectroscopic Profile

The arrangement of the hydroxyl, iodo, and chloro groups on the benzene ring dictates the

molecule's chemical behavior and spectroscopic fingerprint.

Caption: 2D structure of 4-Chloro-2-iodophenol.

The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its resonance

donation of electron density to the ring.[4] The chlorine and iodine atoms are deactivating via

their inductive effect but are also ortho, para-directing due to resonance. This electronic

interplay is fundamental to predicting the molecule's reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted)
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While experimental spectra are definitive, a predicted spectrum based on established
substituent effects provides valuable guidance for characterization.

e 1H NMR: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm).
The proton at C6 will likely be the most downfield due to the deshielding effects of the
adjacent hydroxyl and iodo groups. The protons at C3 and C5 will appear as doublets, with
coupling constants typical for meta and ortho relationships, respectively. The phenolic proton
(-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on
solvent and concentration.

e 13C NMR: Six unigue signals are expected for the aromatic carbons. The carbon bearing the
hydroxyl group (C1) will be the most downfield (approx. 150-155 ppm). The carbon attached
to iodine (C2) will be significantly upfield (approx. 85-95 ppm) due to the heavy atom effect.
The remaining carbons (C3-C6) will have shifts influenced by the additive effects of the three
substituents.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of molecular weight and clues to the
structure from fragmentation patterns.

e Molecular lon (M*): A characteristic pair of peaks will be observed for the molecular ion. The
primary peak will be at m/z = 254, corresponding to the molecule with the 3°Cl isotope. A
secondary peak at m/z = 256 will be present with approximately one-third the intensity, which
is the signature of a single chlorine atom.[2]

o Key Fragments: Common fragmentation pathways for phenols include the loss of a hydrogen
atom (M-1), loss of carbon monoxide (M-28), and cleavage of substituents. Expect to see
significant fragments corresponding to the loss of an iodine radical ([M-127]*) and potentially
subsequent loss of CO.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

e O-H Stretch: A strong, broad absorption band will be present in the range of 3200-3600
cm~1, characteristic of the phenolic hydroxyl group.
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C-O Stretch: A strong band around 1200-1260 cm~* indicates the C-O bond of the phenol.

Aromatic C=C Stretch: Multiple sharp peaks will appear in the 1450-1600 cm~1 region.

Aromatic C-H Stretch: Signals will be observed just above 3000 cm™1.

C-Cl and C-I Stretches: These appear in the fingerprint region, typically below 1100 cm~1

and 600 cm~1, respectively.

Synthesis and Purification

A reliable and high-yielding synthesis of 4-Chloro-2-iodophenol proceeds from 2-amino-4-
chlorophenol via a Sandmeyer-type reaction.[3] This method involves two critical stages:
diazotization of the amine, followed by displacement with iodide.

Part 1: Diazotizatior

tion
Add NaNO:(aq) Aryl Diazonium Salt
dropwise (in situ)

Part 2: lodination Part 3: Workup & Purification

Add Diazonium salt Warm to RT, _ L[ Extractwi
Pre-cooled Ki(aq) Sloly H st Overnight }—» 4-Chloro-2-iodophenol }» +

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Chloro-2-iodophenol.

Experimental Protocol: Synthesis

Causality: This protocol is a self-validating system. The low temperature (0 °C) in Step 2 is
critical because aryl diazonium salts are unstable and can decompose at higher temperatures.
[5] The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled. The
subsequent addition of potassium iodide provides the nucleophile (I7) to displace the
diazonium group (-N2*), which is an excellent leaving group as it departs as nitrogen gas.[6]
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 Dissolution: Dissolve 2-amino-4-chlorophenol (0.35 mol) in 500 mL of 2.5 M hydrochloric
acid.[3]

e Diazotization: Cool the solution to 0 °C in an ice-water bath. While maintaining this
temperature, slowly add a solution of sodium nitrite (0.37 mol) in 50 mL of water dropwise.
Stir the mixture at 0 °C for 30 minutes after the addition is complete.[3]

« lodination: Slowly add a pre-cooled solution of potassium iodide (0.42 mol) in 100 mL of
water to the reaction mixture.[3]

o Reaction Completion: Gradually warm the mixture to room temperature and stir overnight.
The evolution of nitrogen gas will be observed.[3]

o Workup: Transfer the reaction mixture to a separatory funnel and extract the product with
ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium
thiosulfate solution to remove any residual iodine, then with brine. Dry the organic phase
over anhydrous sodium sulfate.[3]

« |solation: Remove the solvent by rotary evaporation to yield the crude product.[3]

Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective purification technique based on differences in
solubility.[7] An ideal solvent will dissolve the compound well when hot but poorly when cold,
leaving impurities either undissolved in the hot solvent or dissolved in the cold solvent (mother
liquor).[8] For a moderately polar compound like 4-Chloro-2-iodophenol, a solvent system like
ethanol/water or a hydrocarbon solvent like hexanes or toluene is a good starting point.

e Solvent Selection: In a test tube, add a small amount of crude product and test its solubility
in a candidate solvent (e.g., hexanes) at room temperature and upon heating. The goal is
insolubility at room temperature and complete dissolution at the solvent's boiling point.

o Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot
recrystallization solvent required to just dissolve the solid completely.

e Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution
through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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o Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
Then, place the flask in an ice bath to maximize crystal formation.[8]

o Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the
crystals with a small amount of ice-cold solvent.

» Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Chemical Reactivity and Applications in Drug
Development

The true utility of 4-Chloro-2-iodophenol for drug development professionals lies in its
differentiated reactivity, which allows for selective, sequential chemical modifications.

Reactivity of the Aryl Halides

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the
reactivity of aryl halides follows the general trend: | > Br > OTf > CI.[9][10] This difference is the
cornerstone of its application as a synthetic building block. The carbon-iodine bond is
significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst
than the more robust carbon-chlorine bond.

This allows for a sequential cross-coupling strategy. A boronic acid can be coupled at the C2
position (iodine) under standard Suzuki conditions, leaving the chlorine atom at C4 untouched.
The resulting product can then be subjected to a second, often more forcing, cross-coupling
reaction at the C4 position to build molecular complexity in a controlled manner.
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4-Chloro-2-iodophenol
eacts at C-I bond

Step 1: Suzuki Coupling (C-1)R*-B(OH)2, Pd Catalyst(Mild Conditions)

'

Intermediate Product
eacts at C-Cl bond

Step 2: Suzuki Coupling (C-CI)R2-B(OH)z, Pd Catalyst(Forcing Conditions)

:

Disubstituted Product

Click to download full resolution via product page

Caption: Conceptual workflow for sequential Suzuki cross-coupling.

This stepwise approach is invaluable in medicinal chemistry for synthesizing biaryl and
heteroaryl structures, which are common motifs in biologically active compounds.[9]

Other Reactions

o O-Alkylation/Acylation: The phenolic hydroxyl group can be readily deprotonated with a base
(e.g., K2COs, NaH) to form a phenoxide, which is a potent nucleophile for reactions with alkyl

halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively.
[11]

o Electrophilic Aromatic Substitution: While the ring is generally deactivated by the halogens,
the powerful activating effect of the hydroxyl group still permits further substitution (e.g.,
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nitration, halogenation). The incoming electrophile will be directed primarily to the C6
position, which is ortho to the hydroxyl group and not sterically hindered.

Safety, Handling, and Toxicology

4-Chloro-2-iodophenol is an irritant and is harmful if ingested or comes into contact with skin.
Strict adherence to safety protocols is mandatory.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Inhaled H332: Harmful if inhaled

Skin Corrosion/Irritation H315: Causes skin irritation

Eye Damage/Irritation H319: Causes serious eye irritation
Target Organ Toxicity H335: May cause respiratory irritation

Source: Sigma-Aldrich

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-
ventilated chemical fume hood.[1]

» Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe
dust.

o First Aid:

o Skin Contact: Immediately wash with plenty of soap and water.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.
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» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
hazardous chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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